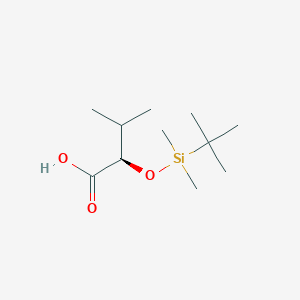![molecular formula C11H15NO B8629135 4-[2-(furan-2-yl)ethyl]-1,2,3,6-tetrahydropyridine](/img/structure/B8629135.png)
4-[2-(furan-2-yl)ethyl]-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(furan-2-yl)ethyl]-1,2,3,6-tetrahydropyridine is an organic compound that belongs to the class of heterocyclic compounds It features a tetrahydropyridine ring fused with a furan moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(furan-2-yl)ethyl]-1,2,3,6-tetrahydropyridine typically involves the reaction of furan derivatives with tetrahydropyridine precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.
化学反応の分析
Types of Reactions: 4-[2-(furan-2-yl)ethyl]-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The tetrahydropyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and tetrahydropyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the tetrahydropyridine ring may produce piperidine derivatives.
科学的研究の応用
4-[2-(furan-2-yl)ethyl]-1,2,3,6-tetrahydropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of 4-[2-(furan-2-yl)ethyl]-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
2-(Furan-2-ylmethylene)hydrazinyl derivatives: These compounds share the furan moiety and exhibit similar reactivity patterns.
Furan platform chemicals: Compounds like furfural and 5-hydroxy-methylfurfural are structurally related and have similar applications in biomass conversion and materials science.
Uniqueness: 4-[2-(furan-2-yl)ethyl]-1,2,3,6-tetrahydropyridine is unique due to its combination of the furan and tetrahydropyridine rings, which imparts distinct chemical and biological properties
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
4-[2-(furan-2-yl)ethyl]-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C11H15NO/c1-2-11(13-9-1)4-3-10-5-7-12-8-6-10/h1-2,5,9,12H,3-4,6-8H2 |
InChIキー |
JFXQYFVVVACWIR-UHFFFAOYSA-N |
正規SMILES |
C1CNCC=C1CCC2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Amino-2-(4-[4-methoxyphenyl]piperazin-1-yl)pyridine](/img/structure/B8629067.png)
![2-(4-Chlorophenyl)-4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B8629081.png)
![5-Chloro-[1,2,5]thiadiazolo[3,4-b]pyridine](/img/structure/B8629086.png)

![2,2,2-Trichloroethyl 4-[4-(hydroxymethyl)piperidin-1-yl]butanoate](/img/structure/B8629112.png)
![6-(4-Carboxybutyl)-imidazo[1,5-a]pyridine](/img/structure/B8629124.png)

amine](/img/structure/B8629141.png)



